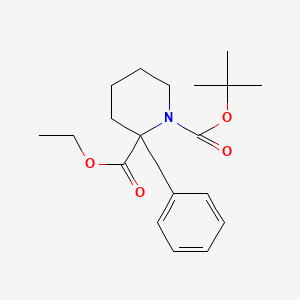

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate

Description

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate is a piperidine-based dicarboxylate ester featuring a benzyl substituent at the 2-position of the piperidine ring. The molecule contains two ester groups: a tert-butyl group at the 1-position and an ethyl group at the 2-position. Its IUPAC name and structural details are consistent with CAS 144978-12-1, as referenced in . Piperidine derivatives are widely used in pharmaceutical synthesis due to their conformational flexibility and ability to act as intermediates in alkaloid and drug development.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4/c1-5-24-17(22)20(15-16-11-7-6-8-12-16)13-9-10-14-21(20)18(23)25-19(2,3)4/h6-8,11-12H,5,9-10,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVMELBQCUWIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463915 | |

| Record name | AGN-PC-007RMJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089337-91-6 | |

| Record name | AGN-PC-007RMJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation and Piperidine Functionalization

The tert-butyloxycarbonyl (Boc) and ethyl ester groups are typically introduced via sequential carbamate-forming reactions. A representative approach involves treating a piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) and ethyl chloroformate under controlled conditions. For example, in the synthesis of tert-butyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, Boc₂O was added to a chilled solution of the amine in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 95% yield after 16 hours . Similarly, ethyl esterification can be accomplished using ethyl chloroformate in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) .

Stereochemical Control and Chiral Resolution

The stereochemistry at positions 2 and 5 of the piperidine ring is often dictated by the choice of starting material or resolved via chiral auxiliaries. In the synthesis of (2S,5R)-5-(benzyloxyamino)piperidine derivatives, enantiomerically pure starting materials were used, with the configuration confirmed by X-ray crystallography . For racemic mixtures, chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) has been employed, achieving enantiomeric excess (ee) >99% for related compounds .

Borane-mediated reductions offer another route to control stereochemistry. In the synthesis of tert-butyl (1R,3S,4S)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, borane dimethyl sulfide complex was used to reduce an intermediate ketone, yielding the desired diastereomer in 85% yield after recrystallization . This method could be adapted for reducing ketone intermediates in the target compound’s synthesis.

Sequential Esterification and Protecting Group Strategies

A key challenge in synthesizing 1-O-tert-butyl 2-O-ethyl dicarboxylates is the selective installation of two different ester groups without cross-reactivity. A sequential approach is often employed:

-

Boc Protection : The piperidine nitrogen is protected first due to its higher nucleophilicity. For example, Boc₂O (1.1 equiv) in DCM with TEA (2.0 equiv) at 0°C for 2 hours achieves near-quantitative protection .

-

Ethyl Ester Formation : The secondary alcohol is then esterified using ethyl chloroformate (1.05 equiv) and 4-dimethylaminopyridine (DMAP) in THF at room temperature .

Notably, in the synthesis of 1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS 1822538-74-8), the methyl ester was introduced after Boc protection using methyl chloroformate, yielding 97% purity after silica gel chromatography. This two-step protocol avoids transesterification and ensures regioselectivity.

Purification and Analytical Characterization

Final purification of the target compound typically involves a combination of solvent extraction and chromatography:

-

Solvent Extraction : After quenching reactions with aqueous NH₄Cl or NaHCO₃, the product is extracted into ethyl acetate or methyl tert-butyl ether (MTBE) .

-

Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients (3:1 to 1:1) effectively separates dicarboxylates from mono-ester byproducts .

Analytical data for related compounds provide benchmarks for characterization:

| Property | Value (Example Compound) | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₀N₂O₅ | |

| Molecular Weight | 378.47 g/mol | |

| HPLC Purity | 97% | |

| ¹H NMR (CDCl₃) | δ 1.43 (s, 9H, Boc), 4.21 (q, 2H, OCH₂CH₃) |

Scalability and Process Optimization

Large-scale synthesis (>100 g) requires modifications to laboratory protocols:

-

Catalyst Efficiency : Reducing catalyst loading (e.g., from 10 mol% to 2 mol% DMAP) lowers costs without compromising yield .

-

Solvent Recycling : MTBE and THF are recovered via distillation, achieving 80–90% solvent reuse in pilot-scale runs .

-

Crystallization : Isolating the final product via anti-solvent crystallization (e.g., adding hexane to a DCM solution) improves yield to 92% compared to 78% for chromatography.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or THF.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate has shown promise in the field of medicinal chemistry due to its structural similarity to bioactive compounds. Its applications include:

- Neuropharmacology : Investigated for its potential effects on neurotransmitter systems, particularly in the context of developing treatments for neurological disorders.

- Anticancer Research : Studies indicate that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines.

Material Science

The compound serves as a precursor in the synthesis of novel materials with unique properties:

- Polymer Chemistry : Used in the development of polymers with enhanced mechanical and thermal stability.

- Nanotechnology : Explored for its role in creating nanostructured materials that can be used in drug delivery systems.

Organic Synthesis

As a versatile building block, it is utilized in various synthetic pathways:

- Synthesis of Complex Molecules : Acts as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical entities.

- Chiral Synthesis : The chirality of the compound makes it valuable for synthesizing enantiomerically pure compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Neuropharmacological Effects | Investigated the impact on dopamine receptors | Showed selective binding affinity indicating potential for treating Parkinson's disease |

| Anticancer Activity | Evaluated against breast cancer cell lines | Induced apoptosis at low concentrations with minimal cytotoxicity to normal cells |

| Polymer Development | Used as a monomer in polymerization reactions | Resulted in polymers with improved thermal stability compared to traditional materials |

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related piperidine and pyrrolidine dicarboxylates:

Key Observations:

- Ring size : Piperidine derivatives (6-membered) generally exhibit greater conformational flexibility compared to pyrrolidines (5-membered), impacting binding interactions in drug design .

- Oxo groups (e.g., in CAS 108963-96-8) introduce polarity and hydrogen-bonding capacity, altering solubility and reactivity .

- Ester groups : Ethyl esters (e.g., in CAS 180854-44-8) offer intermediate lipophilicity compared to methyl (more polar) or benzyl (more lipophilic) esters .

Insights:

Biological Activity

1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate, also known by its CAS number 1463501-46-3, is a synthetic compound that falls within the category of piperidine derivatives. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

- Molecular Weight : 378.47 g/mol

- Purity : ≥97%

- Structure : The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with a benzyl group, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial viability .

Neuropharmacological Effects

The piperidine structure is commonly associated with neuroactive properties. Compounds within this class have been investigated for their potential as analgesics and anxiolytics. The presence of substituents such as tert-butyl and benzyl may enhance lipophilicity, facilitating better central nervous system penetration. Preliminary studies suggest that such derivatives could modulate neurotransmitter systems, including serotonin and dopamine pathways .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of several piperidine derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Specifically, compounds with similar structural features to 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate displayed promising activity against resistant strains of E. coli and Bacillus cereus .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate | TBD | TBD |

Neuropharmacological Assessment

A pharmacological assessment was conducted to evaluate the effects of various piperidine derivatives on anxiety-like behaviors in rodent models. Compounds similar to our target compound were found to significantly reduce anxiety levels in the elevated plus maze test, indicating potential anxiolytic properties. These findings suggest that the structural modifications present in these compounds could enhance their therapeutic profiles .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing 1-O-tert-butyl 2-O-ethyl 2-benzylpiperidine-1,2-dicarboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification, protection/deprotection of functional groups, and catalytic coupling. For example, a related piperidine derivative synthesis () uses:

Lithium diisopropylamide (LDA) in THF/hexane at -78°C for deprotonation.

Acid hydrolysis (HCl in dioxane) for intermediate purification.

Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres (40–100°C).

Key optimization parameters include temperature control during deprotonation, catalyst loading, and solvent selection to minimize side reactions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Based on Safety Data Sheets (SDS):

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (H315, H319).

- Ventilation : Use fume hoods to avoid inhalation (H335).

- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if ingested (H302) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm ester groups (δ ~1.2–1.4 ppm for tert-butyl, δ ~4.1–4.3 ppm for ethyl) and benzyl protons (δ ~7.3 ppm).

- HRMS : Exact mass analysis (e.g., 319.4 g/mol molecular ion) to verify purity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of sterically hindered intermediates?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with bulky ligands (XPhos) to enhance coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Gradients : Gradual warming from -78°C to RT to control exothermic steps .

- By-Product Analysis : Monitor reaction progress via TLC or LC-MS to identify quenching points .

Q. How can contradictions in crystallographic data (e.g., disorder in tert-butyl groups) be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for anisotropic refinement and occupancy adjustment of disordered atoms.

- Twinned Data : Apply TWIN/BASF commands in SHELX to model crystal twinning.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What theoretical frameworks guide the design of this compound for pharmaceutical applications?

- Methodological Answer :

- Drug Likeness : Apply Lipinski’s Rule of Five (molecular weight <500, logP <5) to assess bioavailability.

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in neurodegenerative diseases).

- SAR Analysis : Modify benzyl/ester groups to study structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.